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Compound of Interest

Compound Name:
4,5-Difluoro-2-methoxybenzoic

acid

Cat. No.: B1314865 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization

of 4,5-Difluoro-2-methoxybenzoic acid. While experimental spectral data for this specific

compound is not readily available in public databases, this document outlines the expected

spectroscopic properties and provides detailed experimental protocols for acquiring and

interpreting the necessary data. This guide is intended to support researchers in the synthesis,

identification, and quality control of this and structurally related compounds.

Compound Identification
Property Value

Chemical Name 4,5-Difluoro-2-methoxybenzoic acid

CAS Number 425702-18-7

Molecular Formula C₈H₆F₂O₃

Molecular Weight 188.13 g/mol

Monoisotopic Mass 188.0285 Da

Predicted Spectroscopic Data
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While experimental data is pending, computational models predict the following mass

spectrometry data, which can be a useful reference for initial characterization.

Predicted Mass Spectrometry Data[1]

Adduct m/z

[M+H]⁺ 189.03578

[M+Na]⁺ 211.01772

[M-H]⁻ 187.02122

[M+NH₄]⁺ 206.06232

[M+K]⁺ 226.99166

[M+H-H₂O]⁺ 171.02576

[M+HCOO]⁻ 233.02670

[M+CH₃COO]⁻ 247.04235

Experimental Protocols
The following sections detail the standardized procedures for obtaining crucial spectroscopic

data for a solid organic compound such as 4,5-Difluoro-2-methoxybenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of a compound by

providing information about the chemical environment of ¹H (proton) and ¹³C nuclei.[2]

¹H and ¹³C NMR Analysis Protocol

Sample Preparation: Dissolve 5-25 mg of the compound for ¹H NMR (50-100 mg for ¹³C

NMR) in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[2] The choice

of solvent is critical to avoid interfering signals and to ensure the sample is fully dissolved.

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane

(TMS), to the solution to provide a reference point (0 ppm) for the chemical shifts.[3]
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Data Acquisition:

Transfer the solution to a clean NMR tube.

Place the NMR tube in the spectrometer.

Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. A series of 1D and 2D

NMR experiments may be necessary for complete structure elucidation.[3]

Data Processing: The raw data (Free Induction Decay - FID) is processed through a Fourier

transform.

Phasing: Adjust the phase of the spectrum to ensure all peaks are in the positive

absorptive mode.[2]

Baseline Correction: Correct the baseline to be flat.[2]

Integration: For ¹H NMR, integrate the area under each peak to determine the relative

ratios of protons in different environments.[2][4]

Peak Picking: Identify the chemical shift (δ) for each peak.[2]

Interpretation: Analyze the chemical shifts, integration values, and splitting patterns to

deduce the structure of the molecule.[2]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the

absorption of infrared radiation.

Thin Solid Film IR Protocol[5]

Sample Preparation:

Dissolve a small amount of the solid sample (approximately 50 mg) in a few drops of a

volatile solvent like methylene chloride or acetone.[5]

Place a single, clean salt plate (e.g., NaCl or KBr) on a clean surface.[5]
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Drop the solution onto the salt plate and allow the solvent to evaporate completely, leaving

a thin solid film of the compound on the plate.[5]

Data Acquisition:

Place the salt plate in the sample holder of the FT-IR spectrometer.[5]

Acquire the IR spectrum. If the peaks are too weak, add more solution to the plate and re-

run the spectrum. If the peaks are too intense, dilute the original solution and prepare a

new film.[5]

Data Interpretation: Analyze the absorption bands (peaks) in the spectrum to identify

characteristic functional groups (e.g., C=O, O-H, C-F, C-O).

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions

based on their mass-to-charge ratio, providing information about the molecular weight and

elemental composition of a compound.

Electrospray Ionization (ESI) Mass Spectrometry Protocol[2]

Sample Preparation:

Prepare a dilute solution of the sample (1-10 µg/mL) in a high-purity, volatile solvent such

as methanol or acetonitrile.[2]

Ensure the sample is free of salts and other non-volatile materials that can interfere with

ionization.[2]

Filter the sample through a 0.2 µm syringe filter to remove any particulate matter.[2]

Data Acquisition:

Infuse the sample solution into the ESI source of the mass spectrometer.

Select the ionization mode. For a benzoic acid derivative, the negative ion mode ([M-H]⁻)

is often preferred to observe the deprotonated molecule, though the positive ion mode
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([M+H]⁺) can also be used.[2]

Acquire the mass spectrum over an appropriate m/z range.

Data Interpretation:

Identify the molecular ion peak to confirm the molecular weight of the compound.[2]

Analyze the isotopic pattern of the molecular ion to help confirm the elemental

composition.[2]

Examine the fragmentation pattern (if any) to gain further structural information.

Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the structural elucidation of an organic

compound like 4,5-Difluoro-2-methoxybenzoic acid using the spectroscopic techniques

described above.
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Caption: Logical workflow for the spectroscopic analysis and structural confirmation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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